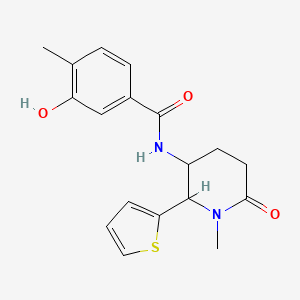![molecular formula C17H24N2O3 B7643581 4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)
4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one, also known as MP-10, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in various applications. MP-10 belongs to the class of pyridone derivatives and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and protect against neuronal damage. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and inhibiting tumor growth. Studies have also suggested that this compound may have neuroprotective effects, as it has been shown to protect against neuronal damage in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one in lab experiments is its potential use in various scientific research applications. Additionally, this compound has been shown to have low toxicity and high bioavailability, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
Future Directions
There are many potential future directions for the study of 4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one, including further investigation of its mechanism of action and potential use in various scientific research applications. Additionally, studies could focus on optimizing the synthesis method of this compound to improve its efficiency and reduce its complexity. Furthermore, studies could investigate the potential use of this compound in combination with other compounds for the treatment of various diseases. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various fields of scientific research.
Synthesis Methods
The synthesis of 4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one involves a multi-step process that includes the reaction of 4-hydroxypyridine-2-one with 4-(oxan-4-yl)piperidine-1-carboxylic acid, followed by acylation with acetic anhydride and subsequent methylation with methyl iodide. The final product is obtained after purification and characterization by various spectroscopic techniques.
properties
IUPAC Name |
4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-2-7-18-16(20)15(12)17(21)19-8-3-13(4-9-19)14-5-10-22-11-6-14/h2,7,13-14H,3-6,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNLHLZXXKFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C(=O)N2CCC(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
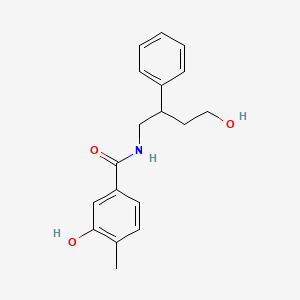
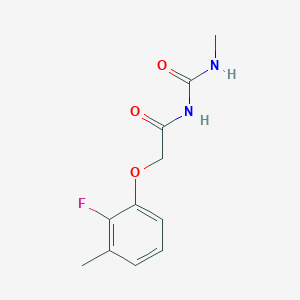
![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)

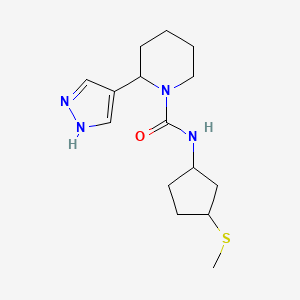
![N-[3-hydroxy-1-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643589.png)
![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)
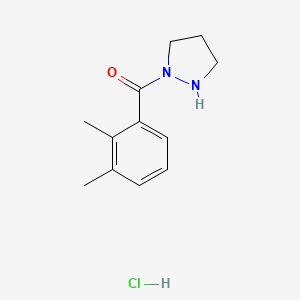
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]-3-hydroxy-4-methylbenzamide](/img/structure/B7643614.png)
